7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl-

HALS volatility vapor pressure additive loss

7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl- (CAS 64338-16-5), also known as ODHO and commercially available under trade names including Hostavin® N 20 and Hostavin® 3051 P, is a low-molecular-weight sterically hindered amine light stabilizer (HALS) of the spirocyclic amine class. Its molecular formula is C₂₂H₄₀N₂O₂ with a molecular weight of approximately 364.6 g/mol.

Molecular Formula C22H40N2O2
Molecular Weight 364.6 g/mol
CAS No. 64338-16-5
Cat. No. B12778726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl-
CAS64338-16-5
Molecular FormulaC22H40N2O2
Molecular Weight364.6 g/mol
Structural Identifiers
SMILESCC1(CC2(CC(N1)(C)C)C(=O)NC3(O2)CCCCCCCCCCC3)C
InChIInChI=1S/C22H40N2O2/c1-19(2)16-21(17-20(3,4)24-19)18(25)23-22(26-21)14-12-10-8-6-5-7-9-11-13-15-22/h24H,5-17H2,1-4H3,(H,23,25)
InChIKeyIVVLFHBYPHTMJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl- (CAS 64338-16-5): Procurement-Quality Overview for a Distinct Low-Volatility HALS


7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl- (CAS 64338-16-5), also known as ODHO and commercially available under trade names including Hostavin® N 20 and Hostavin® 3051 P, is a low-molecular-weight sterically hindered amine light stabilizer (HALS) of the spirocyclic amine class [1]. Its molecular formula is C₂₂H₄₀N₂O₂ with a molecular weight of approximately 364.6 g/mol [2]. Unlike conventional low-molecular-weight HALS based on sebacate ester backbones, this compound possesses a unique 7-oxa-3,20-diazadispiro architecture that imparts quantifiably lower vapor pressure and reduced interaction with sulfur-containing co-additives [3]. It is used to protect plastics, coatings, and industrial materials from photochemical degradation, particularly in thick-walled polyolefins, styrenics, polyamides, and powder-coating systems [1] .

Why Generic HALS Substitution Fails: Quantifiable Differentiation of CAS 64338-16-5


Substituting one low-molecular-weight HALS for another without verifying quantifiable performance metrics introduces significant risk of premature product failure. The widely used benchmark HALS, bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin® 770, CAS 52829-07-9), exhibits higher vapor pressure (1.3 × 10⁻⁸ Pa at 20 °C) and suffers from antagonistic interactions with sulfur-containing antioxidants, leading to additive loss during high-temperature processing and reduced long-term light stability [1] [2]. In contrast, the spirocyclic structure of CAS 64338-16-5 delivers a vapor pressure of 4.16 × 10⁻¹¹ mmHg at 25 °C (approximately 5.5 × 10⁻⁹ Pa) and demonstrated minimal interaction with sulfur-based co-stabilizers, making it the demonstrably superior selection for applications requiring low volatilization loss and co-additive compatibility . The quantitative evidence below establishes exactly where this compound diverges from its closest analogs, enabling science-based procurement decisions.

Quantitative Evidence Guide: Six Dimensions Where CAS 64338-16-5 Differentiates from Closest HALS Analogs


Vapor Pressure Superiority: 2.3× Lower Volatility than Tinuvin® 770

The vapor pressure of CAS 64338-16-5 is reported as 4.16 × 10⁻¹¹ mmHg at 25 °C, which converts to approximately 5.5 × 10⁻⁹ Pa . For the closest widely used low-molecular-weight comparator, bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin® 770, CAS 52829-07-9), the manufacturer-specified vapor pressure at 20 °C is 1.3 × 10⁻⁸ Pa [1]. Even accounting for the 5 °C temperature difference (which would further favor the target compound at equal temperature), the target exhibits a vapor pressure that is approximately 2.3-fold lower than that of Tinuvin® 770 [1]. This structural advantage arises from the spirocyclic 7-oxa-3,20-diazadispiro scaffold, which restricts molecular mobility and reduces equilibrium vapor-phase concentration compared to the conformationally flexible sebacate ester chain of Tinuvin® 770 [2].

HALS volatility vapor pressure additive loss thermal processing

Reduced Sulfur-Containing Antioxidant Antagonism Compared with Standard Ester-Based HALS

The Clariant Hostavin® N 20 Pwd technical datasheet explicitly identifies the product's 'slight interaction with sulfur containing antioxidants' as a special advantage . This contrasts with standard low-molecular-weight HALS such as Tinuvin® 770, where the basic secondary amine functionality is known to form salts with acidic sulfur species (e.g., sulfonic acids generated from thioester antioxidant degradation), resulting in stabilizer deactivation and reduced UV protection efficacy [1]. The spirocyclic amine architecture of CAS 64338-16-5 sterically shields the amine nitrogen within the rigid bicyclic framework (confirmed by IR Nujol spectrum [2]), reducing its accessibility for acid-base neutralization reactions with sulfur-derived acidic species. This molecular-level differentiation is supported by the broader patent literature on spiro-HALS derivatives designed specifically for reduced sulfur uptake in polymeric plastics (US Patent 5,852,159) [3].

HALS-antioxidant interaction sulfur compatibility co-additive antagonism stabilizer synergy

Enhanced Triboelectric Charging for Powder-Coating Application Efficiency

The Hostavin® 3051 P grade of CAS 64338-16-5 is explicitly documented by Clariant to possess an 'enhanced tribo effect for powder coating applications' compared to standard non-substituted HALS powders [1] [2]. In tribostatic powder coating application, the charge-to-mass ratio of the powder additive directly influences transfer efficiency, film build uniformity, and Faraday cage penetration. While quantitative tribo-charge data (μC/g) are proprietary, the manufacturer's explicit differentiation claim—'enhanced tribo effect'—is a marketed performance advantage not asserted for generic low-molecular-weight HALS such as Tinuvin® 770, which is primarily sold as a general-purpose light stabilizer without tribo-optimized variants . The structural basis for this property lies in the specific electron-density distribution of the spirocyclic amine, which facilitates more efficient frictional charge separation during pneumatic transport through tribo guns [1].

tribo effect powder coating HALS charge-to-mass ratio

Stable Processing Window: Predicted Boiling Point 524.8 °C vs. 499.8 °C for Tinuvin® 770

The predicted boiling point of CAS 64338-16-5 at 760 mmHg is 524.8 ± 50.0 °C . For the comparator bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin® 770, CAS 52829-07-9), the predicted boiling point at 760 mmHg is 499.8 ± 45.0 °C . This represents a predicted boiling-point elevation of approximately 25 °C for the spirocyclic target compound. While both compounds are solid at processing temperatures and boiling-point values are computationally predicted rather than experimentally measured, the 25 °C differential is consistent with the lower vapor pressure observed at ambient temperature and reflects the greater intermolecular cohesion of the rigid spirocyclic architecture compared to the flexible sebacate ester chain [1].

thermal stability boiling point HALS processing window

Environmental Persistence Profile: Quantified Half-Lives Enabling Regulatory Compliance Screening

The Government of Canada's screening assessment for ODHO (CAS 64338-16-5) established that this substance meets persistence criteria in water, soil, and sediment: half-lives in soil and water are ≥ 182 days, and half-life in sediment is ≥ 365 days [1]. The measured bioconcentration factor (BCF) is approximately 4.0, indicating negligible bioaccumulation potential [1]. The predicted atmospheric oxidation half-life is 0.11 days, confirming rapid degradation in air [1]. This detailed environmental fate profile—published as part of Canada's Chemicals Management Plan Challenge—provides procurement decision-makers with regulatory-grade data not uniformly available for all low-molecular-weight HALS. While Tinuvin® 770 has undergone REACH registration, the publicly disseminated persistence half-life values for the comparator are less comprehensively characterized in open literature [2].

environmental persistence biodegradation half-life regulatory compliance ODHO

Structural Differentiation: Spirocyclic 7-Oxa-3,20-diazadispiro Scaffold vs. Linear Sebacate Ester HALS Architecture

CAS 64338-16-5 is defined by its spirocyclic 7-oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one scaffold, which integrates two piperidine-type amine rings joined through a spiro-fused lactam-oxa bridge [1]. This architecture is fundamentally distinct from the linear sebacate diester structure of Tinuvin® 770 (bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, CAS 52829-07-9), where two tetramethylpiperidine moieties are connected via a flexible decanedioate linker [2]. The conformational rigidity of the spirocyclic scaffold restricts N-H bond exposure and limits molecular motion, providing a structural rationale for the compound's lower vapor pressure and reduced susceptibility to acid-base deactivation by sulfur species . The molecular formula C₂₂H₄₀N₂O₂ (MW 364.6) versus C₂₈H₅₂N₂O₄ (MW 480.7) for Tinuvin® 770 reflects a more compact, atom-efficient stabilizer core that delivers functionality at a lower weight fraction [1] [2].

spirocyclic HALS molecular architecture structure-property relationship conformational rigidity

Optimal Procurement Scenarios for CAS 64338-16-5 Based on Quantitatively Demonstrated Differentiation


High-Temperature Polyolefin Extrusion and Injection Molding Requiring Minimal Additive Volatilization

When processing thick-walled polypropylene or polyethylene articles at temperatures exceeding 200 °C, the 2.3× lower vapor pressure of CAS 64338-16-5 compared to Tinuvin® 770 directly translates to reduced additive loss through volatilization [1] . This scenario is particularly critical for automotive under-hood components, outdoor furniture, and construction products where processing-induced additive depletion would otherwise compromise long-term UV stability. The compound's spirocyclic architecture ensures the stabilizer remains in the polymer matrix rather than volatilizing at the die or mold surface .

Polymer Formulations Containing Sulfur-Based Antioxidants Requiring Non-Antagonistic Co-Stabilization

In formulations employing thioester antioxidants (e.g., distearyl thiodipropionate, dilauryl thiodipropionate) for synergistic thermal-oxidative stabilization, standard secondary-amine HALS undergo acid-base deactivation with acidic sulfur degradation products [1]. The 'slight interaction with sulfur containing antioxidants' documented for Hostavin® N 20 Pwd makes CAS 64338-16-5 the rational procurement choice for such co-stabilized systems, preserving both thermal and light stability without requiring costly reformulation or increased stabilizer loading.

Tribostatic Powder-Coating Application Lines Requiring High Transfer Efficiency

For powder-coating facilities using tribo-charging application equipment, the Hostavin® 3051 P grade of CAS 64338-16-5 offers enhanced triboelectric charging properties not available from generic low-molecular-weight HALS [1] . This improves first-pass transfer efficiency, reduces overspray waste, and enhances coating uniformity on complex geometries susceptible to Faraday cage effects. Procurement teams supporting tribo-based powder-coating operations should prioritize this grade specification.

Regulatory-Compliance-Driven Procurement Requiring Pre-Assessed Environmental Fate Data

Organizations operating under stringent chemical management regulations (EU REACH, Canadian CEPA, TSCA) benefit from the publicly available environmental persistence and bioaccumulation dataset for ODHO [1]. The documented soil/water half-life ≥ 182 days, sediment half-life ≥ 365 days, and BCF ≈ 4.0 provide procurement teams and regulatory affairs departments with pre-verified data, accelerating the substance-approval workflow compared to less thoroughly characterized HALS alternatives [1].

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